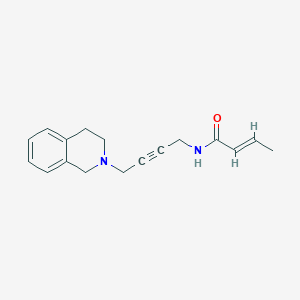
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide, commonly referred to as (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide, is an organic compound and a type of isoquinoline derivative. It is a colorless solid that is soluble in organic solvents. The compound has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology. For example, the compound has been investigated for its potential use as a novel anticonvulsant agent. Additionally, it has been studied for its ability to modulate the activity of the serotonin transporter, which is important for regulating serotonin levels in the brain. Other potential applications include its use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Wirkmechanismus
The exact mechanism of action of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is not fully understood. However, it is believed that the compound acts as an agonist of the serotonin transporter, which is responsible for regulating serotonin levels in the brain. Additionally, it is thought to interact with other neurotransmitters, such as dopamine, acetylcholine, and gamma-aminobutyric acid (GABA), to modulate their activity.
Biochemical and Physiological Effects
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide has been studied for its potential effects on the biochemical and physiological processes in the body. For example, it has been found to modulate the activity of the serotonin transporter, which is important for regulating serotonin levels in the brain. Additionally, it has been investigated for its potential anti-inflammatory, antioxidant, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is a relatively easy compound to synthesize, making it a suitable candidate for laboratory experiments. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, the compound is not widely commercially available, and therefore must be synthesized in the laboratory. Furthermore, the exact mechanism of action of the compound is not fully understood, making it difficult to predict its effects on biochemical and physiological processes.
Zukünftige Richtungen
The potential applications of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide are numerous, and there are many areas of research that could be explored in the future. For example, further studies could be conducted to investigate the compound’s potential as an anticonvulsant agent, its ability to modulate the activity of other neurotransmitters, its anti-inflammatory, antioxidant, and neuroprotective effects, and its potential applications in the treatment of various diseases. Additionally, further research could be conducted to better understand the exact mechanism of action of the compound.
Synthesemethoden
The synthesis of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is achieved through a three-step process. First, the amino group of 4-amino-3,4-dihydroisoquinoline is reacted with 2-butyne-1-ol in the presence of a base (such as sodium hydroxide) to form the intermediate product, 4-(3,4-dihydroisoquinoline-2(1H)-yl)but-2-yn-1-ol. This intermediate product is then reacted with a strong acid (such as hydrochloric acid) to form the final product, (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide.
Eigenschaften
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-7-17(20)18-11-5-6-12-19-13-10-15-8-3-4-9-16(15)14-19/h2-4,7-9H,10-14H2,1H3,(H,18,20)/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKYUMLVZQAWSN-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide](/img/structure/B6504365.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B6504392.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6504398.png)

![4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504405.png)
![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6504406.png)
![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6504413.png)
![N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6504425.png)
![1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6504436.png)
![3-[(3,4-dimethoxyphenyl)methyl]-1-[4-(morpholin-4-yl)but-2-yn-1-yl]urea](/img/structure/B6504441.png)
![2,4-dimethoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504451.png)
![N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]pyridine-3-carboxamide](/img/structure/B6504459.png)
![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B6504461.png)
![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-3-(thiophen-2-yl)urea](/img/structure/B6504469.png)